Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate
Overview
Description
Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the amino and hydroxymethyl groups in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with thiourea in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring . The reaction conditions usually involve heating the mixture under reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Ethyl 2-carboxy-4-(hydroxymethyl)thiazole-5-carboxylate.
Reduction: Ethyl 2-amino-4-(aminomethyl)thiazole-5-carboxylate.
Substitution: Ethyl 2-substituted-4-(hydroxymethyl)thiazole-5-carboxylate.
Scientific Research Applications
Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its biological activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. For instance, it can inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death. The compound’s structure allows it to bind to these enzymes and disrupt their function .
Comparison with Similar Compounds
Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate can be compared with other thiazole derivatives such as:
Ethyl 2-amino-5-methylthiazole-4-carboxylate: Similar in structure but with a methyl group instead of a hydroxymethyl group.
2-Aminothiazole: Lacks the ethyl ester and hydroxymethyl groups, making it less versatile in synthetic applications.
Ethyl 2-amino-4-methylthiazole-5-carboxylate: Contains a methyl group at the 4-position instead of a hydroxymethyl group
These comparisons highlight the unique functional groups in this compound that contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-amino-4-(hydroxymethyl)-1,3-thiazole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-2-12-6(11)5-4(3-10)9-7(8)13-5/h10H,2-3H2,1H3,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYRGTSHEKSBKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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